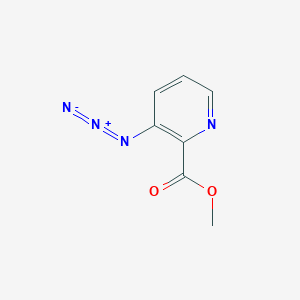

Methyl 3-azidopyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-azidopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)6-5(10-11-8)3-2-4-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYIBJOMOPQKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-azidopyridine-2-carboxylate vs phenyl azide stability

An In-depth Technical Guide: Comparative Stability of Methyl 3-azidopyridine-2-carboxylate and Phenyl Azide for Researchers and Drug Development Professionals

Abstract

Organic azides are indispensable tools in modern chemical synthesis, particularly in the realm of bioconjugation and drug development, largely due to their utility in "click" chemistry. However, their application is often tempered by concerns regarding their stability. This guide provides a detailed comparative analysis of the stability of two commonly encountered azides: methyl 3-azidopyridine-2-carboxylate and phenyl azide. We will explore the intrinsic electronic and structural factors that govern their stability, present protocols for their safe handling and utilization, and offer insights into the causality behind experimental choices to ensure robust and safe laboratory practices.

Introduction: The Dichotomy of Azide Utility and Hazard

Organic azides (R-N₃) are high-energy functional groups that serve as versatile synthetic intermediates. Their utility is most prominently highlighted by their role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them invaluable for synthesizing complex molecules and bioconjugates.

However, the synthetic utility of azides is counterbalanced by their potential for explosive decomposition. The azide functional group is thermodynamically unstable and can release dinitrogen gas (N₂) in a highly exothermic process. This decomposition can be initiated by heat, shock, or light. Therefore, a thorough understanding of the factors influencing the stability of a specific azide is paramount for its safe and effective use in research and development. This guide focuses on a comparative analysis of a heteroaromatic azide, methyl 3-azidopyridine-2-carboxylate, and a foundational aromatic azide, phenyl azide.

Intrinsic Factors Governing Azide Stability

The stability of an organic azide is not an absolute property but is influenced by a variety of factors, both electronic and steric, inherent to the molecule's structure.

Electronic Effects: A Tale of Two Rings

The electronic nature of the organic substituent (R) attached to the azide group plays a pivotal role in modulating its stability.

-

Phenyl Azide: In phenyl azide, the azide group is attached to a simple aromatic ring. The phenyl ring is a relatively neutral electron-donating group. The azide group can participate in resonance with the aromatic system, which contributes to its stability to some extent.

-

Methyl 3-azidopyridine-2-carboxylate: This molecule presents a more complex electronic environment. The pyridine ring is electron-deficient compared to a benzene ring due to the presence of the electronegative nitrogen atom. This electron-withdrawing character can influence the stability of the azide group. Furthermore, the presence of a methyl carboxylate group at the 2-position introduces an additional electron-withdrawing substituent. The cumulative electron-withdrawing effect of the pyridine ring and the carboxylate group can impact the electron density on the azide moiety.

Steric Hindrance and Molecular Geometry

While less pronounced in these two examples, steric hindrance around the azide group can influence its stability. Bulky substituents can, in some cases, sterically shield the azide from external initiators of decomposition. However, they can also introduce ring strain, which may have a destabilizing effect.

Comparative Stability Analysis: Key Metrics and Observations

| Parameter | Methyl 3-azidopyridine-2-carboxylate | Phenyl Azide | Rationale |

| Electronic Nature of Ring | Electron-deficient pyridine ring | Electron-rich benzene ring | The electron-withdrawing nature of the pyridine ring can influence the azide's stability. |

| Substituent Effects | Electron-withdrawing methyl carboxylate group | No additional substituents | Further enhances the electron-deficient nature of the aromatic system. |

| Predicted Thermal Stability | Potentially lower due to electronic factors | Generally considered a benchmark for aromatic azide stability | Electron-withdrawing groups can sometimes lower the decomposition temperature of azides. |

Note: It is a general rule of thumb that for an organic azide to be considered for safe handling, the ratio of carbon atoms to nitrogen atoms should be greater than 3. Both phenyl azide (C₆H₅N₃) and methyl 3-azidopyridine-2-carboxylate (C₇H₆N₄O₂) satisfy this criterion, which suggests they are not prone to spontaneous detonation under normal handling conditions. However, this is a guideline and not a substitute for a thorough risk assessment.

Experimental Protocols and Safety Considerations

The following protocols are designed to be self-validating by incorporating safety measures and in-process checks.

General Safety Precautions for Handling Organic Azides

-

Always work in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Never work alone when handling azides.

-

Avoid heat, friction, and shock. Use a blast shield, especially when working on a larger scale.

-

Never use metal spatulas or ground-glass joints, which can cause friction. Use Teflon or plastic equipment.

-

Quench any residual azide before workup and disposal. A common method is the use of Staudinger ligation with triphenylphosphine.

Synthesis of Phenyl Azide: A Standard Protocol

Phenyl azide is typically synthesized from aniline via diazotization followed by reaction with sodium azide.

Caption: Synthesis of Methyl 3-azidopyridine-2-carboxylate.

Step-by-Step Protocol:

-

Diazotization: Dissolve methyl 3-aminopyridine-2-carboxylate in an appropriate acidic medium (e.g., aqueous HCl or H₂SO₄) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Azide Formation: Slowly add a solution of sodium azide in water to the cold diazonium salt solution.

-

Workup: Similar to the phenyl azide synthesis, extract the product with a suitable organic solvent.

-

Wash and dry the organic extract.

-

Again, avoid concentrating to dryness. Store as a solution.

Mechanistic Insights into Decomposition

The decomposition of organic azides typically proceeds through a nitrene intermediate.

Caption: General Decomposition Pathway of Organic Azides.

The stability of the azide is related to the activation energy required to reach the transition state for N₂ elimination. The electron-withdrawing groups on the pyridine ring of methyl 3-azidopyridine-2-carboxylate may influence the stability of this transition state, potentially lowering the decomposition temperature compared to phenyl azide.

Conclusion and Recommendations

While both phenyl azide and methyl 3-azidopyridine-2-carboxylate are valuable reagents, they must be handled with the utmost care. Based on electronic principles, methyl 3-azidopyridine-2-carboxylate may be slightly less stable than phenyl azide due to the electron-withdrawing nature of the substituted pyridine ring.

Key Recommendations for Researchers:

-

Perform a thorough risk assessment before synthesizing or using any organic azide.

-

Always start with small-scale reactions to assess the behavior of the compound.

-

Whenever possible, use the azide in situ to avoid isolation and storage.

-

If storage is necessary, keep the azide as a dilute solution in a compatible solvent and store it in a cool, dark place.

-

Properly quench and dispose of all azide-containing waste.

By adhering to these principles and protocols, researchers can safely harness the synthetic power of organic azides in their drug development and chemical research endeavors.

References

-

The Chemistry of the Azido Group. Edited by Saul Patai, John Wiley & Sons, Ltd. (A comprehensive, foundational text on azide chemistry). [Link]

-

Organic Azides: Syntheses and Applications. Edited by Stefan Bräse and Klaus Banert, John Wiley & Sons, Ltd. (A modern overview of the synthesis and application of organic azides). [Link]

-

Bretherick's Handbook of Reactive Chemical Hazards. P. G. Urben, Elsevier. (An essential reference for the safety of chemical compounds and reactions). [Link]

Technical Monograph: Safety & Reactivity Profile of Methyl 3-azidopyridine-2-carboxylate

Part 1: Executive Summary & Physicochemical Safety Metrics

Methyl 3-azidopyridine-2-carboxylate is a high-energy heterocyclic building block often employed in fragment-based drug discovery (FBDD) and "Click Chemistry" (CuAAC) applications. Unlike standard commercial reagents, this compound occupies a "safety gray zone": it is chemically stable enough to be isolated but possesses sufficient energy density to detonate under thermal or mechanical stress.

Standard Safety Data Sheets (SDS) often classify such compounds generically. This guide provides a mechanistic risk assessment based on the specific structural properties of the azidopyridine core.

Calculated Safety Indices

The stability of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms.[1] We calculate the specific indices for Methyl 3-azidopyridine-2-carboxylate (

| Metric | Calculation | Result | Safety Threshold | Status |

| Molecular Weight | 178.15 g/mol | N/A | N/A | |

| Nitrogen Content | 31.45% | < 25% | High Risk | |

| C/N Ratio | Caution | |||

| Rule of Six | Pass |

Interpretation: While the compound technically passes the "Rule of Six" (7 carbons > 6), the C/N ratio of 2.25 falls into the "Warning Zone" (between 1 and 3). This indicates the compound can be isolated but must be stored in solution or wet paste form whenever possible. Pure dry solid isolation should be limited to <1g scales.

Part 2: Hazard Identification (Mechanistic)

Beyond standard GHS classifications (Acute Tox. H302, Irritant H315/H319), the primary risk is kinetic instability .

Thermal Decomposition Pathway

The 3-azidopyridine moiety is prone to thermal decomposition, releasing nitrogen gas (

Critical Warning: Do not heat above 60°C. In the presence of transition metals (Cu, Fe), the decomposition temperature (

Visualization: Decomposition & Reactivity

The following diagram illustrates the high-energy decomposition pathway that necessitates strict temperature controls.

Figure 1: Thermal decomposition pathway of azidopyridines leading to nitrene formation and nitrogen gas release.

Part 3: Operational Handling Protocols

Synthesis & Isolation (The "Wet" Protocol)

Objective: Avoid the formation of dry, crystalline azide which maximizes shock sensitivity.

-

Reaction Medium: Perform synthesis (e.g., diazotization of methyl 3-aminopyridine-2-carboxylate) in DCM or EtOAc . Avoid ethers if possible to prevent peroxide synergy.

-

Work-up:

-

Flow Chemistry Option: For scales >5g, continuous flow synthesis is strongly recommended to minimize the active volume of hazardous intermediate at any specific time [1].

Equipment & PPE[1]

-

Spatulas: Use Teflon, bone, or wood only. Metal spatulas can create friction hot-spots or form heavy metal azides (highly explosive) if the equipment is old or corroded.

-

Shielding: A blast shield is mandatory for any operation involving >500mg of solid material.

-

Glassware: Inspect for chips. Star cracks in round-bottom flasks can act as stress concentrators during shock events.

Part 4: Emergency Response & Decontamination

Scenario: A spill of 500mg solid methyl 3-azidopyridine-2-carboxylate on the benchtop.

Immediate Actions

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Dampen: Gently mist the spilled solid with solvent (Ethanol or Water) to desensitize it. Do not wipe dry powder.

Chemical Quenching (The Staudinger Protocol)

Acid quenching (adding HCl) is forbidden as it generates Hydrazoic Acid (

Protocol:

-

Dissolve the azide waste/spill residue in an organic solvent (THF or DCM).

-

Slowly add 1.5 equivalents of Triphenylphosphine (

) . -

Allow to stir/stand for 2 hours. Nitrogen gas (

) will evolve gently. -

Add water to hydrolyze the iminophosphorane to the amine and triphenylphosphine oxide.[3]

-

Verify consumption of azide by TLC (disappearance of the UV-active azide spot) or IR (disappearance of the characteristic ~

peak).

Visualization: Safe Quenching Workflow

Figure 2: Staudinger reduction workflow for chemically neutralizing azide hazards.

Part 5: Storage & Transport

-

Temperature: Store at 2°C to 8°C .

-

Container: Amber glass vial with a Teflon-lined cap . Avoid ground glass joints (friction hazard).[2]

-

Light: Protect from light (azides are photolabile).

-

Stabilizer: If storing for >1 month, store as a solution in EtOAc or DCM.

References

-

Szemesi, P., et al. (2023).[4] "Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization." Current Organic Chemistry.

-

Staudinger, H., & Meyer, J. (1919).[5] "Über neue organische Phosphorverbindungen III. Phosphinmethylenederivate und Phosphinimine." Helvetica Chimica Acta. (Foundational Protocol). See also: BenchChem Protocol for Staudinger Reduction.

-

University of California Santa Cruz. (2025).[1][5][6] "Organic Azide Safety Guidelines & C/N Ratio Calculations." EH&S Laboratory Safety.

-

Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition.

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Methods for 3-Azidopyridines

Introduction

3-Azidopyridines are valuable building blocks in medicinal chemistry and drug development, serving as precursors for a variety of nitrogen-containing heterocycles through cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1] The synthesis of these compounds, however, can be challenging. This guide provides a detailed overview of Nucleophilic Aromatic Substitution (SNAr) as a robust method for the synthesis of 3-azidopyridines, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The SNAr Mechanism in Pyridine Systems: A Deeper Dive

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings.[2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatics, SNAr proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (in this case, the azide ion, N₃⁻) on an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (typically a halide).[3] This attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]

Step 2: Elimination of the Leaving Group and Aromatization

In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[3]

Key Factors Influencing SNAr on 3-Halopyridines:

-

Leaving Group Ability: The nature of the leaving group is a critical factor. For SNAr reactions, the typical reactivity order for halides is F > Cl ≈ Br > I.[4] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3][5]

-

Pyridine Ring Activation: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack. This effect can be further enhanced by the presence of electron-withdrawing groups (EWGs) on the ring, which help to stabilize the negative charge of the Meisenheimer intermediate.[2][4] Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.[4]

-

Position of Substitution: The regioselectivity of the reaction is governed by electronic effects. Nucleophilic attack is favored at positions ortho and para to the ring nitrogen and to any activating EWGs, as the negative charge of the Meisenheimer complex can be delocalized onto these electronegative atoms.[2][4]

Visualizing the SNAr Workflow

The following diagram illustrates the general workflow for the synthesis of 3-azidopyridines via an SNAr reaction.

Caption: General workflow for the SNAr synthesis of 3-azidopyridines.

Experimental Protocols

Safety First: Handling Azide Compounds

Sodium azide (NaN₃) and organic azides are highly toxic and potentially explosive.[1][6][7] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: All manipulations involving azides must be performed in a well-ventilated chemical fume hood.[8]

-

Avoid Metals: Never use metal spatulas or stir bars, as heavy metal azides are highly shock-sensitive and explosive.[1][7] Use plastic or ceramic spatulas.

-

Avoid Acids: Do not mix azides with acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[6][7]

-

Avoid Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can form explosive di- and tri-azidomethane.[1][7]

-

Temperature Control: Do not heat solid azides above 275 °C, as they can decompose violently.[6] Store synthesized organic azides at low temperatures and away from light, heat, pressure, and shock.[1][6]

-

Waste Disposal: Azide waste must be collected in designated non-metallic containers and disposed of as hazardous waste. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[8]

Protocol: Synthesis of 3-Azidopyridine from 3-Chloropyridine

This protocol describes a general procedure for the synthesis of 3-azidopyridine from 3-chloropyridine. Reaction conditions may need to be optimized for different substituted pyridines.

Materials:

-

3-Chloropyridine

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridine (1.0 eq) and DMSO or DMF (to make a ~0.5 M solution).

-

Addition of Sodium Azide: Carefully add sodium azide (1.5 - 2.0 eq) to the solution. Caution: Use a plastic spatula.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not use a rotary evaporator to concentrate azide-containing mixtures to dryness, as this can be dangerous.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Characterization of 3-Azidopyridine

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which typically appears in the range of 2095-2135 cm⁻¹.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. The chemical shifts will vary depending on the substitution pattern of the pyridine ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the successful incorporation of the azide group.[12]

Quantitative Data Summary

The following table provides a general overview of reaction conditions and expected outcomes for the SNAr reaction of various 3-halopyridines with sodium azide. Note that these are representative examples, and optimization may be required for specific substrates.

| Starting Material | Leaving Group | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-Fluoropyridine-2-carbonitrile | F | DMF | 80 | 2-4 | >90 |

| 3-Chloro-5-nitropyridine | Cl | DMSO | 100 | 4-6 | 85-95 |

| 3-Bromopyridine | Br | DMF | 120 | 12-24 | 60-75 |

| 3-Iodopyridine | I | DMSO | 120-140 | 24-48 | 40-60 |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Insufficient activation of the pyridine ring.[4]- Poor leaving group.[4]- Low reaction temperature. | - If the substrate lacks strong electron-withdrawing groups, consider using a more forcing solvent (e.g., HMPA) or higher temperatures.- Switch to a substrate with a better leaving group (F > Cl > Br > I).- Increase the reaction temperature in increments. |

| Formation of Side Products | - Reaction with solvent.- Decomposition of the product. | - Ensure the use of a stable, aprotic polar solvent like DMSO or DMF.- Avoid prolonged heating once the reaction is complete. |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivation of the nucleophile. | - Increase the reaction time and/or temperature.- Ensure the sodium azide is of high quality and dry. |

| Difficulty in Purification | - Co-elution of starting material and product.- Product instability on silica gel. | - Optimize the mobile phase for column chromatography.- Consider using a different stationary phase (e.g., alumina) or an alternative purification method like crystallization. |

Conclusion

The SNAr reaction is a highly effective and versatile method for the synthesis of 3-azidopyridines. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access these important synthetic intermediates. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this methodology in the laboratory. Always prioritize safety when working with azide compounds.

References

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

Environmental Health and Safety, University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

Environmental Health & Safety, Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Chemistry Department, University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

Baiz, C. R., McRobbie, P. L., Anna, J. M., Geva, E., & Kubarych, K. J. (2010). Two-dimensional infrared study of 3-azidopyridine as a potential spectroscopic reporter of protonation state. The Journal of Chemical Physics, 133(13), 134506. [Link]

-

AIP Publishing. (2010). Two-dimensional infrared study of 3-azidopyridine as a potential spectroscopic reporter of protonation state. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Two-dimensional infrared study of 3-azidopyridine as a potential spectroscopic reporter of protonation state. Journal of Chemical Physics, 133(13), 134506. [Link]

-

Loupy, A., Philippon, N., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1951. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Azidopyridine. PubChem Compound Database. Retrieved from [Link]

-

Faouzi, M., Zaier, R., & Ayachi, S. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 339-347. [Link]

-

Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Retrieved from [Link]

-

Vantourout, J. C., Isidro-Llobet, A., & Watson, A. J. B. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(43), 12829-12838. [Link]

-

Miller, J. (1968). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 90(23), 6331-6336. [Link]

-

ResearchGate. (n.d.). The SNAr reaction with sodium azide on compound 3. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7759. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Terrier, F. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Chemical Reviews, 113(1), 405-442. [Link]

-

ResearchGate. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]

-

Smith, K. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(45), 13234-13255. [Link]

-

Buncel, E., & Dust, J. M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5864-5879. [Link]

-

MDPI. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. 4-Azidopyridine | 39910-67-3 | Benchchem [benchchem.com]

- 12. 3-Azidopyridine | C5H4N4 | CID 12066687 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Staudinger Ligation Protocols for Methyl 3-azidopyridine-2-carboxylate

Executive Summary

This application note details the optimized conditions for performing Staudinger ligations using methyl 3-azidopyridine-2-carboxylate . While organic azides are standard bioorthogonal handles, this specific heteroaryl azide presents unique electronic and steric challenges. The electron-deficient pyridine ring accelerates the initial nucleophilic attack by phosphines, but the resulting aza-ylide intermediate is resonance-stabilized, potentially stalling the final hydrolysis step. Furthermore, the ortho-ester at the C2 position introduces steric congestion and a competing electrophilic site. This guide provides a self-validating protocol to maximize ligation efficiency while suppressing side reactions such as Staudinger reduction or premature cyclization.

Mechanistic Principles & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The "Push-Pull" Reactivity Paradox

Success with methyl 3-azidopyridine-2-carboxylate requires understanding two opposing forces:

-

Accelerated Azide Activation (The "Push"): The pyridine nitrogen and the C2-ester are electron-withdrawing. This lowers the LUMO of the azide group, making it highly electrophilic. Consequently, the initial attack by the phosphine (Step 1) is significantly faster than with alkyl or simple phenyl azides.

-

Stabilized Ylide Trap (The "Pull"): The intermediate aza-ylide (iminophosphorane) can delocalize its electron density into the electron-poor pyridine ring. This resonance stabilization increases the energy barrier for the subsequent intramolecular acyl transfer or hydrolysis, often leading to stalled reactions or hydrolysis to the free amine (Staudinger Reduction) rather than ligation.

Steric Congestion and Competing Traps

In a classical Staudinger Ligation (e.g., Saxon-Bertozzi), the phosphine reagent carries an electrophilic trap (usually an ester or thioester) to capture the aza-ylide.

-

Critical Risk: Methyl 3-azidopyridine-2-carboxylate contains an internal electrophile (the C2-methyl ester) ortho to the azide.

-

Implication: The aza-ylide may attack its own C2-ester (forming a bicyclic lactam) instead of the phosphine's trap.

-

Solution: The protocol below utilizes phosphinothioesters , which are more reactive acyl donors than the internal methyl ester, ensuring the intermolecular ligation pathway predominates.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of Staudinger Ligation for heteroaryl azides. Note the branching path where resonance stabilization can lead to reduction byproducts.

Experimental Protocol

Reagents & Materials

-

Target: Methyl 3-azidopyridine-2-carboxylate (10 mM stock in DMSO).

-

Ligation Reagent: Diphenylphosphinomethanethiol (or functionalized variant) containing the desired cargo (peptide/fluorophore).

-

Solvent System: DMF/Water (9:1 v/v) or THF/Water (9:1 v/v). Note: Anhydrous conditions are used initially, with water added subsequently to trigger hydrolysis.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (degassed).

Step-by-Step Procedure

Step 1: Preparation of Reactants Dissolve methyl 3-azidopyridine-2-carboxylate in anhydrous DMF to a concentration of 20 mM. Prepare the phosphinothioester reagent in anhydrous DMF at 25 mM (1.25 equivalents).

-

Why: Excess phosphine compensates for potential oxidation by air.

Step 2: Initial Incubation (Ylide Formation) Mix the azide and phosphine solutions in a sealed vial under an inert atmosphere (Argon/Nitrogen).

-

Conditions: Incubate at 25°C for 2 hours .

-

Checkpoint: Monitor by LC-MS. You should observe the disappearance of the azide peak (M) and the appearance of the aza-ylide mass (M + Phosphine - N2).

-

Note: Do not add water yet. Keeping the system anhydrous initially prevents the aza-ylide from hydrolyzing directly to the amine before the acyl transfer can occur.

Step 3: Triggering Ligation (Hydrolysis) Add degassed water or PBS (pH 7.4) to the reaction mixture to achieve a final solvent ratio of DMF:Water (9:1).

-

Conditions: Incubate at 25°C for 12–24 hours .

-

Why: The electron-deficient pyridine ring stabilizes the P-N bond. Hydrolysis/Acyl transfer will be slower than with alkyl azides. Premature quenching or short incubation will result in low yields.

Step 4: Purification The reaction will generate phosphine oxide as a byproduct.

-

Method: Dilute with Ethyl Acetate, wash with water (to remove DMF), and purify via Flash Column Chromatography (Silica gel) or Preparative HPLC (Reverse Phase C18).

-

Detection: The ligation product will have a distinct UV signature due to the pyridine core; monitor at 254 nm and 280 nm.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes for this specific heteroaryl azide and their resolutions.

| Observation | Probable Cause | Corrective Action |

| Product is primarily Amine (Reduction) | Aza-ylide hydrolyzed before acyl transfer. | (1) Ensure Step 2 is strictly anhydrous. (2) Use a more reactive phosphinothioester rather than a phosphinoester.[1] (3) Increase concentration of reactants to favor intramolecular kinetics. |

| No Reaction (Azide remains) | Steric hindrance from C2-ester blocks phosphine attack. | (1) Increase temperature to 37°C or 40°C. (2) Use a less bulky phosphine scaffold (e.g., dimethylphosphine derivatives instead of diphenyl). |

| Formation of Bicyclic Lactam | Aza-ylide attacked the C2-methyl ester (internal trap). | This is a competing intramolecular reaction.[2] To favor the external ligation, use a large excess of the phosphine reagent (3-5 eq) and maintain high concentration (>50 mM) to drive bimolecular kinetics. |

| Precipitation | Poor solubility of the pyridine scaffold in aqueous buffer. | Increase the percentage of organic co-solvent (DMF or DMSO) up to 50%. |

Critical Design Considerations

The "Traceless" Requirement

For drug development applications, Traceless Staudinger Ligation is preferred. This variant uses a phosphine reagent with a cleavable linker (e.g., a phenolic ester) that is removed during the final hydrolysis step, leaving a native amide bond.

-

Recommendation: For methyl 3-azidopyridine-2-carboxylate, use (diphenylphosphino)methanethiol reagents.[3] The sulfur atom acts as a superior nucleophile for the initial acyl transfer, helping to overcome the stability of the pyridine-stabilized ylide.

Safety Warning

-

Azide Stability: While aryl azides are generally safer than alkyl azides, low molecular weight azides can be explosive. Methyl 3-azidopyridine-2-carboxylate has a C/N ratio < 3 (9 carbons / 4 nitrogens = 2.25), placing it in a potentially energetic category.

-

Precaution: Do not concentrate reaction mixtures to dryness if unreacted azide is present. Work behind a blast shield when scaling up >100 mg.

References

-

Saxon, E., & Bertozzi, C. R. (2000).[1][4][3] Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide.[1][5] Organic Letters, 2(13), 1939–1941. [Link]

-

Kohn, M., & Breinbauer, R. (2004).[6] The Staudinger Ligation: A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106–3116. [Link]

-

Schilling, C. I., Jung, N., & Bräse, S. (2011). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Organic Chemistry of Azides, 269. [Link]

-

Bednarek, C., et al. (2020). Reactivity of Heteroaryl Azides in Staudinger Reactions. Journal of Organic Chemistry, 85(12), 8000-8012. [Link]

Sources

- 1. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]

- 3. raineslab.com [raineslab.com]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lib.ysu.am [lib.ysu.am]

One-Pot Synthesis of Triazole-Fused Pyridines via Huisgen Cycloaddition: An Application Note and Protocol

Introduction: The Significance of Triazole-Fused Pyridines in Modern Drug Discovery

The fusion of a triazole ring with a pyridine scaffold generates a class of heterocyclic compounds with significant therapeutic potential. These nitrogen-rich structures are prevalent in a wide array of medicinally important molecules, demonstrating activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The unique physicochemical properties of the triazole moiety, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a valuable component in drug design.[1] The pyridine ring, a common motif in pharmaceuticals, further enhances the drug-like properties of the fused system. The development of efficient and streamlined synthetic routes to these valuable compounds is, therefore, a critical endeavor for medicinal chemists and drug development professionals. This application note provides a detailed overview and a practical, field-proven protocol for the one-pot synthesis of triazole-fused pyridines, leveraging the power and efficiency of the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[2][3]

The Strategic Advantage of a One-Pot Approach

Traditional multi-step syntheses are often plagued by challenges such as time-consuming purification of intermediates, cumulative yield loss, and increased solvent waste. One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer a more elegant and efficient alternative. This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by reducing waste and improving atom economy.[4] In the context of synthesizing triazole-fused pyridines, a one-pot strategy that combines the formation of a key intermediate with a subsequent intramolecular Huisgen cycloaddition represents a significant advancement in synthetic efficiency.

Reaction Mechanism: A Copper-Catalyzed Cascade to Fused Heterocycles

The one-pot synthesis of triazole-fused pyridines, specifically the[5][6][7]triazolo[4,3-a]pyridine core, can be elegantly achieved through a copper-catalyzed tandem reaction. This process begins with the in-situ formation of a hydrazone from the condensation of a 2-hydrazinopyridine with an aldehyde. This is followed by an oxidative cyclization, which constitutes the intramolecular Huisgen cycloaddition, to yield the final fused product.

The currently accepted mechanism for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of the Huisgen cycloaddition, often involves a dinuclear copper intermediate that significantly accelerates the reaction and controls the regioselectivity.[5] While the direct intramolecular cyclization of a hydrazone does not involve a separate azide and alkyne, the underlying principle of forming a five-membered triazole ring through a formal [3+2] cycloaddition is conceptually related. In the case of the oxidative cyclization of hydrazones, the copper catalyst facilitates the formation of the N-N bond, which is a key step in the triazole ring formation.

Below is a generalized representation of the reaction pathway:

Caption: Generalized workflow for the one-pot synthesis of[5][6][7]triazolo[4,3-a]pyridines.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-[5][6][7]triazolo[4,3-a]pyridines

This protocol is adapted from a reliable and efficient one-pot synthesis of substituted[5][6][7]triazolo[4,3-a]pyridines from readily available 2-hydrazinopyridine and various aromatic aldehydes.[8]

Materials and Reagents

-

2-Hydrazinopyridine

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Copper(II) bromide (CuBr₂)

-

Oxone (Potassium peroxymonosulfate)

-

Solvent (e.g., Acetonitrile)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add CuBr₂ (10 mol%).

-

Addition of Oxidant: To this stirring mixture, add Oxone (1.1 mmol) portion-wise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 3 hours.

-

Work-up: Upon completion of the reaction, quench the reaction mixture with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-aryl-[5][6][7]triazolo[4,3-a]pyridine.

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Data Presentation: Representative Yields and Reaction Conditions

The following table summarizes the typical yields obtained for the synthesis of various 3-aryl-[5][6][7]triazolo[4,3-a]pyridines using the described one-pot protocol.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-Phenyl-[5][6][7]triazolo[4,3-a]pyridine | 92 |

| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-[5][6][7]triazolo[4,3-a]pyridine | 90 |

| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-[5][6][7]triazolo[4,3-a]pyridine | 88 |

| 4 | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-[5][6][7]triazolo[4,3-a]pyridine | 85 |

Data adapted from a representative one-pot synthesis procedure.[8]

Characterization of Products

The synthesized triazole-fused pyridines can be characterized using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the pyridine and the substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the fused heterocyclic system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized compound, confirming its elemental composition.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the expected reaction time, consider slightly increasing the amount of Oxone or extending the reaction time. Gentle heating (e.g., to 40-50 °C) may also facilitate the reaction, but should be done cautiously to avoid side product formation.

-

Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. The portion-wise addition of Oxone is crucial to control the reaction rate and minimize potential side reactions.

-

Purification Challenges: The polarity of the synthesized triazolopyridines can vary depending on the substituent on the aromatic ring. It may be necessary to optimize the eluent system for column chromatography to achieve good separation.

Conclusion

This application note has detailed a robust and efficient one-pot synthesis of medicinally relevant triazole-fused pyridines via a copper-catalyzed oxidative Huisgen cycloaddition. The provided protocol offers a practical and scalable method for accessing these valuable heterocyclic scaffolds, minimizing reaction steps and improving overall efficiency. This approach is well-suited for researchers in drug discovery and medicinal chemistry who require reliable methods for the synthesis of novel therapeutic agents.

References

-

Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

- Huisgen, R. (1963). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Beilstein Journals. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2776-2800.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products, Volume 59. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis of[5][6][7]triazolo[4,3-a]pyridines. RSC Advances, 4(73), 38995-38999.

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

- Yan, S. J., Liu, Y. J., Chen, Y. L., Liu, L., & Lin, J. (2010). An efficient one-pot synthesis of heterocycle-fused 1,2,3-triazole derivatives as anti-cancer agents. Bioorganic & medicinal chemistry letters, 20(17), 5225–5228.

- ACS Omega. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.

- Zhu, L., & Wang, Q. (2020). One-Pot Synthesis of Triazolo-Fused Heterocycles via Heteroaryl Diazonium Salts. Organic letters, 22(21), 8565–8569.

- New Journal of Chemistry. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 43(1), 239-248.

- RSC Publishing. (2021). Electrochemical synthesis of 1,2,4-triazole-fused heterocycles. Green Chemistry, 23(15), 5553-5558.

- Oriental Journal of Chemistry. (2021). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 37(5), 1161-1168.

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 965313.

- Semantic Scholar. (2018). Facile one pot synthesis of N-fused 1,2,4-triazoles via oxidative cyclisation using DDQ. Arkivoc, 2018(7), 236-247.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

- International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 52-58.

-

ResearchGate. (2025). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Retrieved from [Link]

- Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 79.

- ACS Omega. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.

- ACS Publications. (2024).

- PubMed. (2011). One-pot synthesis of 1,2,3-triazole linked dihydropyrimidinones via Huisgen 1,3-dipolar/Biginelli cycloaddition. Tetrahedron Letters, 52(46), 6126-6129.

- MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681.

-

ResearchGate. (2025). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

- RSC Publishing. (2013). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 15(10), 2840-2846.

-

Lirias. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Retrieved from [Link]

-

Chapman University Digital Commons. (2011). Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. Retrieved from [Link]

- PubMed Central. (2014). Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles. Beilstein Journal of Organic Chemistry, 10, 3006–3011.

- PubMed Central. (2021). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 26(11), 3326.

-

Beijing Institute of Technology. (2019). A Multicomponent-Cascade Reaction for the Synthesis of Substituted 1,2,3-Triazoles. Retrieved from [Link]

- RSC Publishing. (2023). Facile preparation of polycyclic halogen-substituted 1,2,3- triazoles by using intramolecular Huisgen cycloaddition.

-

ResearchGate. (2025). Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-Alkyne cycloaddition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]

Troubleshooting & Optimization

Preventing decomposition of methyl 3-azidopyridine-2-carboxylate during storage

Technical Support Center: Methyl 3-Azidopyridine-2-Carboxylate

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice on the stable storage and safe handling of methyl 3-azidopyridine-2-carboxylate. As Senior Application Scientists, we understand the critical importance of sample integrity for reproducible and reliable experimental outcomes. This resource addresses common issues related to the decomposition of this energetic and reactive compound.

Frequently Asked Questions (FAQs)

Q1: My vial of solid methyl 3-azidopyridine-2-carboxylate has developed a brownish tint and seems pressurized. What is happening?

A1: This is a classic sign of decomposition. Methyl 3-azidopyridine-2-carboxylate, like many organic azides, can decompose upon exposure to heat, light, or physical shock.[1][2][3] The azide functional group is energetically unstable and can extrude nitrogen gas (N₂) upon decomposition. This gas evolution is responsible for the pressure buildup in your vial. The discoloration indicates the formation of various degradation byproducts. The primary decomposition pathway likely involves the formation of a highly reactive nitrene intermediate, which can then undergo various secondary reactions.[4][5][6] Immediately and safely vent the vial in a fume hood using a needle attached to an empty balloon or a bubbler, and handle the material with extreme caution, using a blast shield. [7][8]

Q2: What are the primary triggers for the decomposition of this compound?

A2: The decomposition of organic azides is primarily initiated by the input of energy. The main triggers are:

-

Thermal Stress: Heating is a major cause of decomposition.[6][7] Storing the compound at room temperature or above significantly increases the rate of degradation. Even minor temperature fluctuations can contribute to slow decomposition over time.

-

Photochemical Energy (Light): UV light, and to a lesser extent visible light, can provide the energy needed to cleave the N-N₂ bond, initiating decomposition.[1][2][8] This is why storage in amber or opaque containers is mandatory.

-

Physical Shock and Friction: Solid organic azides can be shock-sensitive.[1][8] Grinding the material, scraping it with a metal spatula, or even using ground glass joints can introduce enough energy to cause rapid, and potentially explosive, decomposition.[1][7]

-

Chemical Incompatibility: Contact with strong acids, heavy metals (like copper, lead, or their salts), and strong reducing agents can catalyze decomposition.[1][7][8] Acids can protonate the azide, forming highly unstable and explosive hydrazoic acid.[1]

Q3: Is it safer to store the compound as a solid or in solution?

A3: Storing the compound in solution is generally safer, as the solvent molecules help to dissipate energy, reducing the risk of explosive decomposition from physical shock.[7] For organic azides with a low carbon-to-nitrogen ratio, storage in solution at a concentration of ≤1 M is often recommended.[1][7][9] However, the choice of solvent is critical. Avoid halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1][2] Anhydrous, inert solvents such as toluene, THF, or acetonitrile are generally preferred. Even when in solution, the compound must be stored under the proper temperature and light-protected conditions.

Troubleshooting Guide: Common Scenarios & Solutions

| Observed Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |

| Inconsistent reaction yields or appearance of unknown byproducts in NMR/LC-MS. | Gradual decomposition of the azide stock over time. | Solution: Aliquot your stock upon receipt. Store small, single-use aliquots under an inert atmosphere (argon or nitrogen) at -20°C or below. Rationale: Aliquoting prevents repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture and oxygen. An inert atmosphere displaces oxygen and prevents moisture ingress, which could lead to hydrolysis of the ester group or side reactions. |

| A solution of the compound in THF turns yellow/brown upon standing. | Light-induced and/or thermal decomposition. Possible reaction with solvent impurities (peroxides). | Solution: Always store solutions in amber vials or vials wrapped in aluminum foil.[7] Use freshly distilled, peroxide-free THF. Prepare solutions fresh whenever possible and use them promptly. Rationale: Aryl azides are known to be light-sensitive.[10] Peroxides, which can form in aged THF, are oxidizing agents and can initiate radical decomposition pathways. |

| "Fizzing" or gas evolution observed when adding an acidic reagent or using a metal spatula. | Formation of hydrazoic acid (HN₃) due to reaction with acid. Catalytic decomposition initiated by trace metals. | Solution: CEASE THE OPERATION IMMEDIATELY AND PROCEED WITH EXTREME CAUTION BEHIND A BLAST SHIELD. Never use metal spatulas; use plastic or ceramic instead.[1][7] When performing reactions, ensure all reagents are compatible and avoid strong acids unless the protocol specifically calls for it under controlled conditions. Rationale: Hydrazoic acid is not only toxic but also highly explosive.[1] Metal azides, formed from contact with metals, are notoriously shock-sensitive primary explosives.[11] |

Core Concepts & Visualized Workflows

Decomposition Pathway

The decomposition of methyl 3-azidopyridine-2-carboxylate is initiated by the loss of dinitrogen gas (N₂), a thermodynamically very stable molecule. This process generates a highly reactive singlet nitrene intermediate. This nitrene can then undergo several reactions, including intramolecular cyclization or intermolecular reactions, leading to a mixture of products and the observed sample degradation.

Caption: Simplified decomposition pathway of an aryl azide.

Decision Workflow for Storage

To ensure long-term stability, follow this decision-making process for storing and handling your methyl 3-azidopyridine-2-carboxylate.

Caption: Decision workflow for optimal compound storage.

Protocol: Preparation of Aliquots for Routine Use

This protocol minimizes the risk of degrading your main stock of methyl 3-azidopyridine-2-carboxylate. All operations must be performed in a certified chemical fume hood behind a blast shield. [7][8]

Materials:

-

Methyl 3-azidopyridine-2-carboxylate (main stock)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

-

Multiple 1-2 mL amber glass vials with PTFE-lined septa caps

-

Gas-tight syringes

-

Source of dry Argon or Nitrogen gas

-

Analytical balance

Procedure:

-

Inert Atmosphere Preparation: Purge the main stock vial, the solvent bottle, and all small aliquot vials with dry Argon or Nitrogen for 5-10 minutes. This is achieved by inserting a needle connected to the gas line and a second vent needle.

-

Weighing: In the inert atmosphere of a glovebox or using a gas-purged balance enclosure, carefully weigh the desired amount of the solid azide using a plastic spatula and transfer it into a larger, gas-purged vial (the "stock solution vial").

-

Dissolution: Using a gas-tight syringe, transfer the calculated volume of anhydrous solvent into the stock solution vial to achieve the desired concentration (e.g., 100 mM). Gently swirl to dissolve. Do not heat or sonicate.

-

Aliquoting: Using a clean, gas-tight syringe, immediately draw up the solution and dispense equal volumes (e.g., 200 µL) into each of the prepared small amber vials.

-

Sealing and Storage: Immediately cap each aliquot vial tightly. Wrap the cap/septum junction with parafilm for an extra seal.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Final Storage: Place all aliquots in a labeled secondary container (e.g., a small freezer box) and store in a freezer at -20°C or colder.[1][7][9] Log the aliquots in your lab inventory.

References

-

UVIC. (2022). Azides - Safe Work Procedure. Available at: [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]

-

UCD School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Available at: [Link]

-

University of New Mexico: Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available at: [Link]

-

de Lijser, H. J. P. (1991). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]

-

Alajarin, M., et al. (2025). Ethyl 3-(2-Pyridyl)-2 H -azirine-2-carboxylate: Synthesis and Reaction with Dienes. Available at: [Link]

-

Alajarin, M., et al. (2025). Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. Available at: [Link]

-

Hilton, S. E., Scriven, E. F. V., & Suschitzky, H. (1974). Thermal and photolytic decomposition of α- and β-naphthyl azides. J. Chem. Soc., Chem. Commun., 21, 853–854. Available at: [Link]

-

Fliedel, C., et al. (2016). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC. Available at: [Link]

-

Giazzon, M., et al. (2020). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. Available at: [Link]

-

Organic Syntheses Procedure. 4 - Organic Syntheses Procedure. Available at: [Link]

-

Pipzine Chemicals. Methyl Pyridine-3-Carboxylate. Available at: [Link]

-

Brückner, R. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

-

Chaouni, W., et al. (2014). Synthesis of Methyl 3-Azidothieno[2,3-b]pyridine-2-carboxylates and Application of the Huisgen Reaction. Z. Naturforsch. Available at: [Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Sci-Hub. Thermal and photolytic decomposition of α- and β-naphthyl azides / J. Chem. Soc., Chem. Commun., 1974 [sci-hub.jp]

- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uvic.ca [uvic.ca]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chemistry.unm.edu [chemistry.unm.edu]

Purification of azidopyridine esters without column chromatography

Ticket ID: #AP-PUR-001 Status: Open Subject: Non-Chromatographic Purification Protocols for Azidopyridine Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for nitrogen-heterocycle chemistry. We understand your constraint: Purifying azidopyridine esters without column chromatography.

This is a common bottleneck. Pyridines streak on silica due to interaction with acidic silanols, and azides are thermally unstable, making distillation hazardous. Furthermore, the "ester" functionality introduces a hydrolysis risk during aggressive workups.

Below are the validated workflows to isolate your compound with high purity and safety.

Module 1: Critical Safety Assessment (Read First)

Q: Is my azide safe to handle without a blast shield? A: Never assume an organic azide is stable. Before attempting any purification (especially crystallization which involves heating), you must validate the stability using the Carbon-to-Nitrogen (C/N) Ratio .

The Equation:

-

Ratio < 1: DO NOT ISOLATE. Extremely explosive.[2] Handle in solution only.

-

Ratio 1 to 3: Unstable. Store cold, in solution, and shield heavily.

-

Ratio

3: Generally isolable, but still shock/heat sensitive.

The "Rule of Six": A safer heuristic is that you need six carbons per azide group to ensure relative stability.[2][3][4]

Figure 1: Decision matrix for determining the isolability of organic azides.

Module 2: The "Cold-Swing" Acid-Base Extraction

Q: My product is an oil and I can't run a column. How do I remove non-basic impurities? A: Use the basicity of the pyridine nitrogen. However, Warning: Azidopyridine esters are weaker bases than simple pyridine due to the electron-withdrawing nature of the ester and azide groups. Standard pH 4-5 washes may fail to protonate them. You need a lower pH, but you must work fast and cold to prevent ester hydrolysis.

Protocol:

-

Dissolution: Dissolve crude mixture in EtOAc or Et₂O (avoid DCM if possible to prevent emulsion).

-

Extraction (The "Swing"):

-

Cool the organic phase to 0°C.

-

Extract with cold 1M HCl (pH ~1). Note: The pyridine moves to the aqueous layer as the pyridinium salt (

). -

Keep the Aqueous Layer. The non-basic impurities (unreacted alkyl halides, neutral byproducts) stay in the organic layer. Discard the organic layer (after checking TLC!).

-

-

Recovery:

-

Wash the aqueous layer once with fresh ether (removes entrained neutrals).

-

Add fresh EtOAc to the aqueous layer.

-

Slowly basify with saturated NaHCO₃ or 2M NaOH at 0°C until pH > 8.

-

The product returns to the organic layer.[5]

-

-

Isolation: Separate, dry (MgSO₄), and concentrate in vacuo (bath < 35°C).

Figure 2: Workflow for the "Cold-Swing" extraction to isolate basic pyridines from neutral impurities.

Module 3: Salt Formation (Turning Oils into Solids)

Q: The acid-base wash worked, but I still have a colored oil. How do I get a solid? A: If your free base won't crystallize, force it by forming a salt. This is often the most effective non-chromatographic purification method for pyridines.

The "Anhydrous Crash" Method: This avoids water entirely, protecting your ester from hydrolysis.

-

Dissolve: Dissolve your crude oil in a minimal amount of dry Et₂O or Dioxane.

-

Precipitate: Add 1.05 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with vigorous stirring.

-

Filtration: The Pyridine[6]·HCl salt should precipitate as a white/off-white solid. Filter and wash with dry ether.

-

Free Basing (Optional): If you need the free base later, simply partition the salt between EtOAc and NaHCO₃.

Table 1: Salt Screening for Azidopyridines

| Salt Type | Reagent | Solvent System | Pros | Cons |

| Hydrochloride | HCl (in Et₂O/Dioxane) | Et₂O, Acetone | High crystallinity, cheap. | Hygroscopic; excess acid can hydrolyze ester. |

| Tosylate | p-TsOH·H₂O | Acetone, EtOH | Very stable, non-hygroscopic salts. | High molecular weight (lowers mass recovery). |

| Oxalate | Oxalic Acid | EtOH, MeOH | Gentle acid (pKa ~1.2), good for labile esters. | Solubility can be too high in alcohols. |

| Picrate | Picric Acid | EtOH | Forms beautiful crystals. | Explosive risk (Do not use with azides).[3][4] |

Module 4: Recrystallization Strategy

Q: I want to recrystallize the free base directly. Which solvents work? A: Azidopyridine esters are typically moderately polar. You need a "solvent/anti-solvent" system.[7] Avoid heating azides to boiling if possible; use the "dissolve at RT, cool to -20°C" method.

Recommended Solvent Systems:

-

EtOAc / Hexanes: Dissolve in minimal EtOAc at RT. Add Hexanes until cloudy. Store in freezer.

-

Ethanol / Water: Good for very polar esters. Dissolve in warm EtOH, add water dropwise.

-

MTBE (Methyl tert-butyl ether): Excellent for tituration. Many impurities dissolve, but the azidopyridine often precipitates upon cooling.

Module 5: Troubleshooting FAQ

Q: I tried the acid wash, but my product stayed in the organic layer. A: Your pyridine is likely too electron-deficient (due to the Azide + Ester). The pKa has dropped below 2.0.

-

Fix: Use 2M or 3M HCl for the extraction (briefly!) to force protonation.

-

Alternative: Skip aqueous extraction and use the "Anhydrous Crash" (Module 3).

Q: My azide is decomposing during the workup (gas evolution). A: You are likely exposing it to light or transition metals.

-

Fix: Wrap all flasks in aluminum foil. Ensure your water is distilled (no trace copper/iron).

Q: Can I distill it? A: ABSOLUTELY NOT. Azides can detonate upon heating, especially if the bath temperature exceeds 100°C or if the pot residue goes dry. Distillation is a prohibited operation for this class of compounds in this guide.[2]

References

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(32), 5188–5240. Link

-

Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Salt Formation and Crystallization). Link

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Safety data on C/N ratios). Link

-

Scriven, E. F. V. (1984). "Azides: Their Preparation and Synthetic Uses."[3][4] Chemical Reviews, 88(2), 297–368. Link

-

Reich, H. J. (2018). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (For estimating Pyridine basicity). Link

Sources

Technical Support Center: Handling Ortho-Azido Pyridine Esters

Topic: Thermal Instability & Safe Handling of Ortho-Azido Pyridine Esters Ticket ID: #AZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Nitrene" Hazard

User Warning: Ortho-azido pyridine esters are not merely "unstable"; they are energetic precursors . The azide group (

When an ester group is ortho to the azide, the activation energy for this decomposition is often lowered due to electronic field effects and potential neighboring group participation. If this decomposition occurs uncontrolled in a flask (batch mode), the rapid release of

The Golden Rule: Never scale up a reaction involving these compounds without first determining the Onset Temperature (

Diagnostic Protocol: Is Your Molecule Safe?

Before attempting isolation or scale-up, you must characterize the thermal profile of your specific ester.

Step-by-Step: The "Minus 50" Safety Rule

-

Calculate C/N Ratio:

-

Count Carbon (

) and Nitrogen ( -

Rule: If

, the molecule is highly explosive. Handle only in solution (< 10 wt%).

-

-

Run DSC (Differential Scanning Calorimetry):

-

Sample: 1–3 mg (Do not exceed 5 mg).

-

Pan: Gold-plated high-pressure capsules (to contain

release). -

Rate: 5°C/min.

-

-

Analyze Data:

-

Identify the

(the temperature where the exothermic curve leaves the baseline). -

Action: Your maximum processing temperature (

) must be:

-

Visualization: Safety Decision Matrix

Figure 1: Decision matrix for assessing thermal risks of organic azides. Note the strict "Switch to Flow" requirement for low-stability compounds.

Troubleshooting Guide: Synthesis & Isolation

Scenario A: "My product turns into black tar during rotary evaporation."

-

Cause: You are concentrating the azide. As solvent volume decreases, intermolecular collisions between azide molecules increase. If the bath temperature is near the decomposition threshold, the formation of nitrenes leads to uncontrolled polymerization (tars).

-

Solution:

-

Cold Evaporation: Never set the water bath > 30°C. Use high vacuum to lower the boiling point.

-

The "Telescope" Method (Recommended): Do not isolate the azide.

-

Extract the azide into a higher-boiling solvent (e.g., Toluene or Chlorobenzene).

-

Dry the organic layer.

-

Use this solution directly in the next step (e.g., Staudinger reduction or cycloaddition).

-

-

Scenario B: "The reaction violently exothermed upon adding the azide source."

-

Cause: Accumulation of unreacted intermediate. If the substitution reaction (Halogen

Azide) is slow at low temp, you might add all reagents and then heat it. This causes all the azide to form and decompose simultaneously. -

Solution:

-

Dosing Control: Add the azide source (e.g.,

) slowly to the pyridine substrate at the reaction temperature, ensuring immediate consumption.

-

Advanced Protocol: Controlled Thermolysis (Flow Chemistry)

If your goal is to utilize the thermal instability (e.g., to cyclize the azide into a fused heterocycle), batch chemistry is unsafe for scales > 1g. You must use Continuous Flow Chemistry.

Why Flow? Flow reactors have a high surface-area-to-volume ratio, allowing rapid heat dissipation. Only a small amount of energetic material is heated at any given second.

Protocol: Continuous Flow Thermolysis

-

Feed Solution: Dissolve Ortho-Azido Pyridine Ester in a high-boiling solvent (e.g., Diphenyl ether or Mesitylene) at 0.1 – 0.5 M.

-

Reactor Setup:

-

Coil: Stainless steel or PFA (5–10 mL volume).

-

Back Pressure Regulator (BPR): 5–10 bar (to keep solvent liquid above boiling point).

-

-

Parameters:

-

Temperature: Set to

(determined by DSC) or slightly above. -

Residence Time: 5–10 minutes (calculate flow rate:

).

-

-

Quench: Direct the output immediately into a cooling loop or a flask containing the next reagent.

Visualization: The Nitrene Pathway

Figure 2: Mechanistic divergence of azidopyridine decomposition. High concentration favors tar/explosion; controlled dilution favors cyclization.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) for extraction? A: NO. Avoid halogenated solvents with azides if possible. While less critical for aryl azides than sodium azide (which forms explosive di-azidomethane with DCM), DCM is volatile. Evaporating it often leaves dry, shock-sensitive azide crystals on the flask walls. Use Ethyl Acetate or Toluene.

Q: How do I clean glassware contaminated with azide residue? A: Chemical Decontamination. Do not scrub.

-

Soak glassware in a solution of 10% Sodium Nitrite (

) and 20% Sulfuric Acid ( -

Allow to sit for 24 hours.

-

Rinse copiously with water.[1] Warning: This generates

fumes; perform in a fume hood.

Q: Why is the "Ortho" position worse than Meta or Para?

A: The "Ortho Effect." The proximity of the ester group can destabilize the azide ground state through steric strain or electronic repulsion, lowering the activation energy for

References

-

Chapyshev, S. V., et al. (2007). "The thermal decomposition of azidopyridines." Russian Chemical Bulletin, 56, 2269–2274.

-

Kappe, C. O., et al. (2015).[2] "Flow Chemistry for the Synthesis of Organic Azides." Chemical Reviews, 115(16), 9028–9054.

-

Bramwell, C. J., et al. (2016). "Safe Handling of Azides in Organic Synthesis." University of Bristol Safety Guide.

-

Ptock, A., et al. (2006). "Thermal Stability of Organic Azides." Journal of Hazardous Materials, 135(1-3), 253-261.

Sources

Solving solubility issues of methyl 3-azidopyridine-2-carboxylate in aqueous buffers